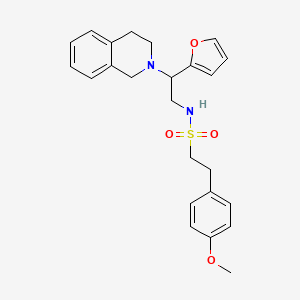

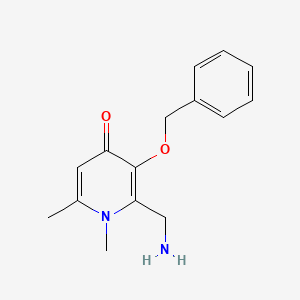

Methyl 2-oxo-4-phenyl-6-(tosylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

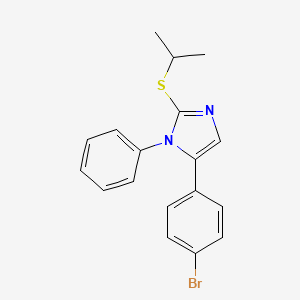

Methyl 2-oxo-4-phenyl-6-(tosylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the pyrimidine family and has been shown to exhibit a range of interesting biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Reactions

Synthesis Techniques and Reactions : Methyl 2-oxo-4-phenyl-6-(tosylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a derivative of Biginelli compounds, can be synthesized through various reactions, including methylation and acylation processes. Such compounds are synthesized using Biginelli reaction conditions, which involve the condensation of aldehydes, β-keto esters, and urea or thiourea. For instance, the modified Biginelli reaction facilitated by microwave irradiation and catalyzed by TsOH under solvent-free conditions results in high yields of these compounds (Chen, Liu, & Wang, 2012). Additionally, specific reactions with selenium dioxide lead to the oxidation of the 6-methyl group to various functional groups, depending on the degree of substitution and the substituent in the 5 position (Khanina & Dubur, 1982).

Biological Applications

Antimicrobial and Anticancer Potential : Compounds derived from methyl 2-oxo-4-phenyl-6-(tosylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate have shown significant antimicrobial activity. For example, a series of hydroxyimino-dihydropyrimidine-5-carboxylic acids exhibited promising antibacterial and antifungal activities (Shastri & Post, 2019). Similarly, another study synthesized and evaluated a series of 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters, finding compounds with potent antimicrobial and anticancer activity, particularly against HCT-116 colon cancer cell lines (Sharma et al., 2012).

Advanced Chemical Transformations

Ring Expansion and Nucleophilic Substitution : Research into the ring expansion and nucleophilic substitution reactions of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates has provided insight into the versatility of these compounds in synthesizing heterocyclic structures. These reactions can lead to the formation of either seven-membered rings through ring expansion or substituted pyrimidines via nucleophilic substitution, influenced by factors such as the basicity and nucleophilicity of the reaction media (Fesenko et al., 2010).

properties

IUPAC Name |

methyl 6-[(4-methylphenyl)sulfonylmethyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5S/c1-13-8-10-15(11-9-13)28(25,26)12-16-17(19(23)27-2)18(22-20(24)21-16)14-6-4-3-5-7-14/h3-11,18H,12H2,1-2H3,(H2,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSRRWMDXKSQNOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC2=C(C(NC(=O)N2)C3=CC=CC=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-oxo-4-phenyl-6-(tosylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(3-Chlorophenyl)-7-(ethylsulfanyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2445681.png)

![(5R,8S)-10-((3-chloro-4-methoxyphenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2445683.png)

![3-[2-(1H-Imidazol-1-Yl)Phenyl]-1H-1,2,4-Triazole](/img/structure/B2445694.png)